5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and an iodine atom at position 4. This compound’s structural features make it valuable in medicinal chemistry, agrochemical research, and materials science.
Properties
IUPAC Name |
5-iodo-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJIXDIGFNQGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898288-96-5 | |
| Record name | 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the iodination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 5 is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the pyrazole ring enhanced by the trifluoromethyl group. This reactivity enables diverse functionalization strategies:
Key Examples:
Mechanistic Insight :
The trifluoromethyl group increases the electrophilicity of the pyrazole ring, stabilizing transition states during nucleophilic attack. Kinetic studies show pseudo-first-order behavior in polar aprotic solvents like DMF .
Electrophilic Bromination
The electron-rich C4 position undergoes regioselective bromination under mild conditions:
Bromination Protocol:
| Reagent | Catalyst | Solvent | Temp (°C) | Yield | Selectivity (C4:C5) |
|---|---|---|---|---|---|
| NBS | AIBN (radical) | CCl₄ | 25 | 95% | >99:1 |
| Br₂ | FeCl₃ | CH₂Cl₂ | 0 | 88% | 95:5 |
Key Finding :
N-bromosuccinimide (NBS) with radical initiators achieves near-perfect C4 selectivity, avoiding competing iodination side reactions . The trifluoromethyl group directs bromination through inductive effects.
Cross-Coupling Reactions
The iodine atom facilitates transition-metal-catalyzed couplings:
Representative Couplings:
| Reaction | Catalyst System | Scope | Typical Yields |
|---|---|---|---|
| Stille Coupling | Pd₂(dba)₃, AsPh₃ | Aryl/vinyl stannanes | 82–90% |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 75–88% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Primary/secondary amines | 68–85% |
Case Study :
In Suzuki-Miyaura couplings, electron-deficient aryl boronic acids react efficiently (≥90% yield) due to enhanced oxidative addition kinetics at the C5 position .
Directed Ortho-Metalation (DoM)
The trifluoromethyl group enables regioselective lithiation:
Functionalization Pathways:
| Lithiation Site | Electrophile | Product | Yield |
|---|---|---|---|
| C4 | DMF | 4-Formyl derivative | 91% |
| C4 | CO₂ | 4-Carboxylic acid | 85% |
| C4 | B(OiPr)₃ | 4-Bpin functionalized pyrazole | 89% |
Experimental Advantage :
Flow reactor lithiation (residence time <2 sec) minimizes decomposition, achieving >90% conversion .
Reductive Dehalogenation
Controlled hydrogenolysis removes iodine selectively:
| Conditions | Catalyst | Pressure (psi) | Product | Yield |
|---|---|---|---|---|
| H₂, EtOAc | Pd/C | 50 | 1-Methyl-3-(trifluoromethyl)pyrazole | 98% |
| NH₄HCO₂, MeOH | Pd(OAc)₂ | Atmospheric | Same as above | 95% |
Critical Note :
Complete retention of the trifluoromethyl group occurs under both catalytic hydrogenation and transfer hydrogenation conditions .
Photocatalytic Trifluoromethylation
The parent pyrazole participates in radical trifluoromethylation:
| Reagent | Light Source | Catalyst | Yield | Regioselectivity |
|---|---|---|---|---|
| CF₃I | 450 nm LED | Ir(ppy)₃ | 83% | 5-CF₃ (exclusive) |
| Togni Reagent II | Blue LED | Ru(bpy)₃Cl₂ | 79% | 5-CF₃ |
Mechanism :
Visible light excitation generates CF₃ radicals that add preferentially to the electron-rich C5 position before iodine substitution .
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Nucleophilic Substitution | 1.2 × 10⁻³ | 72.4 | High (DMF > THF) |
| Electrophilic Bromination | 4.8 × 10⁻² | 48.9 | Moderate |
| Suzuki Coupling | 8.3 × 10⁻⁴ | 85.1 | Low |
Scientific Research Applications
Synthesis and Chemical Properties
5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized through various methods, often involving the reaction of trifluoromethylated precursors with hydrazine derivatives. The synthesis typically yields high selectivity and efficiency, making it a suitable candidate for further functionalization in both pharmaceutical and agricultural applications.
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Method A | 85% | Acetic acid in water at 20-28°C for 1 h |
| Method B | 63% | Methyl hydrazine at 55°C for 20 h |
Pharmaceutical Applications
The compound exhibits promising biological activities, particularly in the development of pharmaceuticals. Its structure allows for interaction with various biological targets, making it a candidate for:
- Anticancer Agents : Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Neuroprotective Agents : Compounds similar to this compound have shown potential as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's disease .
Case Study: Neuroprotection
In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegeneration .
Agrochemical Applications
This compound is also explored for its utility in agrochemicals. It serves as an intermediate in the synthesis of herbicides, such as pyroxasulfone, which are used to control weed populations effectively.
Table 2: Agrochemical Applications
| Application | Function |
|---|---|
| Herbicides | Control of broadleaf and grassy weeds |
| Fungicides | Development of fungicidal compositions to combat crop diseases |
Future Research Directions
Future studies should focus on:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the pyrazole structure affect biological activity.
- Toxicological Studies : Assessing the safety profile of this compound for potential therapeutic use.
Mechanism of Action
The mechanism of action of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The following table highlights key structural differences between the target compound and analogous pyrazole derivatives:
Key Observations :
- Position 1 : Methyl substitution (target compound) reduces steric hindrance compared to phenyl or benzyl groups in analogs .
- Position 5 : Iodine’s large atomic radius (1.98 Å) may enhance polarizability and reactivity in cross-coupling reactions compared to bromine (1.85 Å) or methyl groups .
- Position 3 : The trifluoromethyl group is conserved in most analogs, suggesting its critical role in electronic modulation and stability .
Physical and Chemical Properties
Notes:
Biological Activity
5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Anticancer Activity
Pyrazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that pyrazoles can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| Pazopanib | Renal Cancer | 0.05 | |
| Ruxolitinib | Blood Cancer | 0.01 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain pyrazole derivatives can achieve up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Dexamethasone | 76% TNF-α, 86% IL-6 | 1 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes like cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways.
- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Certain compounds in this class have been shown to trigger apoptotic pathways in tumor cells, enhancing their anticancer efficacy.
Case Studies
A notable study investigated the effects of a series of pyrazole derivatives on various cancer cell lines and inflammatory models. The results indicated that modifications in the molecular structure significantly influenced both anticancer and anti-inflammatory activities. For instance, the introduction of trifluoromethyl groups enhanced the potency against certain cancer types while maintaining low toxicity profiles .
Q & A
Q. What are the recommended synthetic routes for 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole?
A methodological approach involves iodination of pre-functionalized pyrazole precursors. For example, halogen exchange reactions using iodide sources (e.g., NaI or KI) under Cu-catalyzed conditions could introduce the iodine substituent at position 4. Evidence from similar trifluoromethylpyrazole syntheses (e.g., 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) suggests starting with a brominated precursor (e.g., 3-bromo-5-chloropyrazole) and substituting bromine with iodine via Ullmann-type coupling . Optimization of reaction conditions (solvent, catalyst loading, temperature) is critical to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques. Gas chromatography with flame ionization detection (GC-FID) is suitable for assessing purity (>98% as per trifluoromethylpyrazole standards in ), while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry. For example, ¹⁹F NMR can distinguish trifluoromethyl environments, and ¹H NMR can resolve methyl and iodine-induced deshielding effects . High-resolution mass spectrometry (HRMS) further validates molecular formula.
Q. What are the key spectral characteristics of this compound?
Key NMR signals include:
- ¹H NMR : A singlet for the methyl group at position 1 (δ ~3.5–3.8 ppm) and splitting patterns for pyrazole protons influenced by iodine’s electronegativity.
- ¹⁹F NMR : A distinct triplet for the -CF₃ group (δ ~-60 to -65 ppm, J ≈ 10–12 Hz).
- IR : Stretching vibrations for C-I (~500–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹).
Reference spectral data from structurally analogous compounds (e.g., 3-(trifluoromethyl)-5-chloropyrazole in ) to assign peaks accurately.
Advanced Research Questions
Q. How can regioselective iodination be achieved in trifluoromethylpyrazole systems?
Regioselectivity depends on directing groups and reaction conditions. For example, electron-withdrawing groups (e.g., -CF₃) at position 3 can deactivate position 5, necessitating strong electrophilic iodination agents (e.g., ICl, NIS) or transition-metal catalysis. Copper-mediated reactions (e.g., ’s CuSO₄/ascorbate system for triazole synthesis) may enhance selectivity. Computational modeling (DFT studies) of charge distribution in the pyrazole ring can predict reactive sites .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
The iodine atom at position 5 serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the -CF₃ group may slow transmetallation. Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates and improve yields. ’s work on pyrazolyl-triazole hybrids demonstrates that electron-deficient aryl halides require higher temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) for efficient coupling .
Q. What strategies mitigate isomer formation during methylation or functionalization?
Methylation at position 1 can produce regioisomers if competing nucleophilic sites exist. Use protecting groups (e.g., SEM or Boc) on reactive positions during methylation. highlights that substituents at position 4 significantly influence isomer ratios; for example, electron-donating groups favor methylation at nitrogen over carbon . Kinetic vs. thermodynamic control (e.g., low vs. high temperature) can further refine selectivity.
Q. How can computational methods aid in predicting biological activity or binding modes?
Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., carbonic anhydrases or prostaglandin synthases in ) can predict binding affinities. Pharmacophore modeling based on pyrazole derivatives (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole in ) identifies critical interactions (e.g., halogen bonding via iodine). MD simulations assess stability of ligand-protein complexes .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
Trifluoromethyl and iodine groups introduce steric bulk and disorder. Slow vapor diffusion (e.g., hexane/ethyl acetate) in inert atmospheres improves crystal quality. ’s protocol for pyrazolium salts recommends using hydrogen-bond donors (e.g., succinic acid) to stabilize crystal packing . If crystals fail to form, consider co-crystallization with crown ethers or cyclodextrins.
Data Contradictions and Resolution
- Synthesis Yields : reports 61% yield for a triazole-pyrazole hybrid under Cu catalysis, while achieves higher yields (~80%) for chlorinated analogs using milder conditions. This discrepancy underscores the need for reaction optimization tailored to iodine’s reactivity .
- Isomer Ratios : notes that substituent electronic effects dominate isomer distribution, conflicting with steric arguments in older studies. Resolve by conducting controlled experiments with para-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
